HDAC6 Binding Affinity: Sub-Micromolar Selectivity of 3-Acetamido-2-methylbenzoic Acid Over Other HDAC Isoforms
3-Acetamido-2-methylbenzoic acid demonstrates measurable binding affinity for human histone deacetylase 6 (HDAC6) with a Kd of 5.4 μM (5.40E+3 nM) in a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate [1]. In contrast, its binding affinity for HDAC4 and HDAC5 isoforms is markedly lower, with Ki values reported as >50 μM (>5.00E+4 nM) [1]. This represents an approximately 10-fold or greater selectivity window for HDAC6 over HDAC4/5, providing a defined selectivity profile for fragment-based screening and lead optimization.
| Evidence Dimension | Enzyme inhibition / binding affinity |
|---|---|
| Target Compound Data | Kd = 5.4 μM (5.40E+3 nM) against HDAC6 |
| Comparator Or Baseline | HDAC4: Ki > 50 μM (>5.00E+4 nM); HDAC5: Ki > 50 μM (>5.00E+4 nM) |
| Quantified Difference | ≥9.3-fold lower affinity (higher Kd/Ki) for HDAC4/5 vs HDAC6 |
| Conditions | Recombinant human HDACs; Boc-L-Lys(acetyl)-MCA fluorogenic substrate; enzymatic assay |
Why This Matters
This measurable isoform selectivity provides a rational basis for prioritizing this compound in HDAC6-targeted fragment-based drug discovery campaigns, distinguishing it from pan-HDAC inhibitors that lack this defined selectivity window.
- [1] BindingDB. (2025). BDBM50361259 (CHEMBL1934901). Affinity Data: HDAC6 Kd = 5.40E+3 nM; HDAC4 Ki > 5.00E+4 nM; HDAC5 Ki > 5.00E+4 nM. University of Applied Sciences Darmstadt / ChEMBL. View Source
